[(1R,3S,4S)-2-Oxabicyclo[2.2.2]oct-5-en-3-yl](phenyl)methanone
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Overview
Description
(1R,3S,4S)-2-Oxabicyclo[2.2.2]oct-5-en-3-ylmethanone is a complex organic compound with a unique bicyclic structure. This compound is characterized by its oxabicyclo[2.2.2]octane framework, which is fused with a phenylmethanone group. The presence of the oxabicyclic ring system imparts significant rigidity and stability to the molecule, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,4S)-2-Oxabicyclo[2.2.2]oct-5-en-3-ylmethanone typically involves a multi-step process. One common method starts with the Diels-Alder reaction between cyclopentadiene and maleic anhydride to form the oxabicyclic core. This intermediate is then subjected to a Friedel-Crafts acylation reaction with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to introduce the phenylmethanone group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control is crucial to maintain consistency and efficiency in large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(1R,3S,4S)-2-Oxabicyclo[2.2.2]oct-5-en-3-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, especially under the influence of strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(1R,3S,4S)-2-Oxabicyclo[2.2.2]oct-5-en-3-ylmethanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (1R,3S,4S)-2-Oxabicyclo[2.2.2]oct-5-en-3-ylmethanone involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The phenylmethanone group can participate in π-π interactions or hydrogen bonding, further stabilizing these interactions.
Comparison with Similar Compounds
Similar Compounds
- (1R,3S,4S)-2-Oxabicyclo[2.2.2]oct-5-en-3-ylmethanol : Similar structure but with an alcohol group instead of a ketone.
- (1R,3S,4S)-2-Oxabicyclo[2.2.2]oct-5-en-3-ylcarboxylic acid : Contains a carboxylic acid group instead of a ketone.
Uniqueness
(1R,3S,4S)-2-Oxabicyclo[2.2.2]oct-5-en-3-ylmethanone is unique due to its combination of a rigid bicyclic core and a reactive phenylmethanone group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Properties
CAS No. |
827337-20-2 |
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Molecular Formula |
C14H14O2 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
[(1R,3S,4S)-2-oxabicyclo[2.2.2]oct-5-en-3-yl]-phenylmethanone |
InChI |
InChI=1S/C14H14O2/c15-13(10-4-2-1-3-5-10)14-11-6-8-12(16-14)9-7-11/h1-6,8,11-12,14H,7,9H2/t11-,12+,14+/m1/s1 |
InChI Key |
PGNWZISISIOBOW-DYEKYZERSA-N |
Isomeric SMILES |
C1C[C@@H]2C=C[C@H]1[C@H](O2)C(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1CC2C=CC1C(O2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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